Sitagliptin impurity F is a chemical compound associated with the pharmaceutical agent Sitagliptin, which is primarily used to manage type 2 diabetes mellitus. The compound has the molecular formula and a molecular weight of approximately 490.45 g/mol . This impurity is characterized by its unique structural features, including multiple fluorine atoms, which influence its physical and chemical properties.
The chemical reactivity of Sitagliptin impurity F can be analyzed through various reactions typical of compounds containing fluorinated groups. These include:
These reactions are essential for understanding the stability and degradation pathways of Sitagliptin impurity F in pharmaceutical formulations.
Sitagliptin impurity F, while primarily regarded as an impurity, may exhibit biological activity due to its structural similarity to Sitagliptin. Sitagliptin acts as a dipeptidyl peptidase-4 inhibitor, enhancing incretin levels and thereby improving glycemic control. The biological implications of impurities like Sitagliptin impurity F are crucial in drug formulation as they could potentially affect the efficacy and safety profiles of the primary drug .
Sitagliptin impurity F can be synthesized through various organic synthesis techniques:
These methods highlight the complexity involved in producing high-purity standards for pharmaceutical applications.
Sitagliptin impurity F serves several key roles in pharmaceutical research and development:
Interaction studies involving Sitagliptin impurity F focus on its impact on both pharmacokinetics and pharmacodynamics. Key areas include:
Such studies are vital for ensuring patient safety and therapeutic efficacy.
Sitagliptin impurity F shares similarities with several other compounds, particularly those related to diabetes treatment. Here are some notable comparisons:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Sitagliptin | 407.31 | Primary active ingredient | |
Sitagliptin impurity B | 389.32 | Defluoro analog | |
Saxagliptin | 358.41 | Different Dipeptidyl Peptidase-4 inhibitor | |
Vildagliptin | 346.39 | Contains a different side chain |
The uniqueness of Sitagliptin impurity F lies in its specific structural attributes, particularly the arrangement and number of fluorine atoms, which may impart distinct chemical behaviors and biological interactions compared to these similar compounds.
The United States Pharmacopeia establishes definitive monograph specifications for sitagliptin-related impurities, implementing a maximum limit of not more than 0.2 percent for specified degradation products [11] [12]. This threshold represents a critical control parameter derived from extensive pharmaceutical development studies and safety assessments conducted across multiple sitagliptin formulations [13] [14]. The specification reflects the pharmacopeial commitment to maintaining product quality while ensuring analytical feasibility for routine testing laboratories [15] [16].
Analytical methodology requirements within the United States Pharmacopeia framework demand validated high-performance liquid chromatography procedures capable of achieving baseline resolution between Sitagliptin impurity F and related compounds [17] [18]. The monograph specifications mandate system suitability criteria including resolution factors not less than 1.5 between critical peak pairs and relative standard deviation values not exceeding 2.0 percent for replicate injections [19] [20]. These stringent analytical requirements ensure reliable quantification of impurity levels across diverse manufacturing batches and storage conditions [21] [22].
The establishment of the 0.2 percent limit for sitagliptin impurities reflects comprehensive stability studies demonstrating acceptable safety margins for long-term patient exposure [12] [23]. Regulatory authorities recognize this threshold as scientifically justified based on toxicological assessments and clinical experience with sitagliptin-containing pharmaceutical products [24] [25]. The specification provides manufacturers with clear guidance for batch release decisions while maintaining flexibility for analytical method optimization and improvement [26] [27].
Parameter | Specification | Analytical Method | Acceptance Criteria |
---|---|---|---|
Individual Specified Impurities | NMT 0.2% | HPLC-UV | Resolution ≥ 1.5 |
Total Impurities | NMT 1.0% | HPLC-UV | RSD ≤ 2.0% |
Reporting Threshold | 0.05% | HPLC-UV | S/N ≥ 10 |
Identification Threshold | 0.10% | HPLC-MS | Mass accuracy ≤ 5 ppm |
The International Council for Harmonisation Q3B(R2) guideline provides comprehensive frameworks for degradation product qualification, establishing threshold-based approaches for reporting, identification, and safety assessment of pharmaceutical impurities [17] [18]. These guidelines recognize degradation products as impurities arising from drug substance interactions with excipients, container closure systems, or environmental factors during storage and handling [19] [20]. The qualification process requires systematic evaluation of impurity safety profiles through toxicological studies or literature-based assessments [21] [22].
Threshold determinations under International Council for Harmonisation Q3B(R2) depend on maximum daily dose calculations, with specific limits established for different dosage ranges [23] [24]. For sitagliptin formulations, the typical daily dose range of 25 to 100 milligrams places most impurities within the intermediate threshold category, requiring identification when levels exceed 0.2 percent or 2 milligrams total daily intake [25] [26]. This threshold structure provides risk-based approaches to impurity control while maintaining practical analytical requirements for pharmaceutical manufacturers [27] [28].
The qualification pathway outlined in International Council for Harmonisation Q3B(R2) emphasizes scientific rationale for establishing impurity limits based on toxicological data, clinical experience, or structural similarity to known safe compounds [29] [30]. Degradation products exceeding qualification thresholds require comprehensive safety assessments including genotoxicity screening and, when necessary, repeat-dose toxicity studies [31] [32]. These requirements ensure patient safety while providing regulatory flexibility for managing impurity profiles across diverse pharmaceutical products [33] [34].
Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
≤ 1 mg | 1.0% | 1.0% or 5 μg TDI | 1.0% or 50 μg TDI |
> 1 mg to ≤ 10 mg | 0.5% | 0.5% or 20 μg TDI | 0.5% or 200 μg TDI |
> 10 mg to ≤ 2 g | 0.2% | 0.2% or 2 mg TDI | 0.2% or 2 mg TDI |
> 2 g | 0.1% | 0.1% | 0.1% |
The guideline implementation requires pharmaceutical manufacturers to develop comprehensive analytical control strategies encompassing method development, validation, and routine application [35] [36]. These strategies must demonstrate analytical procedure suitability for detecting and quantifying degradation products throughout product lifecycle management [37] [38]. The International Council for Harmonisation framework promotes harmonized global approaches to impurity control while accommodating regional regulatory preferences and requirements [39] [40].
Method performance criteria within Analytical Target Profiles must address specific challenges associated with Sitagliptin impurity F analysis, including potential matrix effects, stability considerations, and interference from related compounds [37] [38]. The profile development process requires systematic evaluation of analytical method robustness across diverse sample matrices and storage conditions [39] [40]. These considerations ensure analytical procedures remain fit for purpose throughout their intended application lifecycle [41] [42].
Analytical Parameter | Target Specification | Acceptance Criteria | Method Requirement |
---|---|---|---|
Accuracy | 98.0-102.0% | Bias ≤ 2.0% | Reference material comparison |
Precision (Repeatability) | RSD ≤ 2.0% | n = 6 determinations | Same day, same analyst |
Precision (Intermediate) | RSD ≤ 3.0% | Multiple days/analysts | Different conditions |
Specificity | Peak purity > 0.95 | No interference | Stressed samples |
Linearity | r² ≥ 0.995 | 0.05-0.30% range | Five concentration levels |
Limit of Quantitation | S/N ≥ 10 | RSD ≤ 10% | Six replicate determinations |
The implementation of Analytical Target Profiles requires collaborative efforts between analytical development teams, regulatory affairs specialists, and quality assurance professionals [43] [44]. This multidisciplinary approach ensures analytical procedures align with regulatory expectations while meeting practical requirements for routine pharmaceutical testing [45] [46]. The profile framework facilitates communication between stakeholders and provides clear guidance for analytical method lifecycle management [47] [48].